Ethyl 2-(3-chloroquinoxalin-2-yl)acetate
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Overview
Description
Ethyl 2-(3-chloroquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate typically involves the reaction of 3-chloroquinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-(3-chloroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoxaline ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(3-chloroquinoxalin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(3-chloroquinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives, such as:
Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate: Similar in structure but contains a sulfanyl group instead of a chloro group.
2,3-Dichloroquinoxaline: Contains two chloro groups and is used as a precursor for various quinoxaline derivatives.
Quinoxaline-1,2,3-triazole hybrids: These compounds combine quinoxaline and triazole moieties and have shown significant antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern and the diverse range of reactions it can undergo, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(3-chloroquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-12(13)15-9-6-4-3-5-8(9)14-10/h3-6H,2,7H2,1H3 |
InChI Key |
UBNPVZPACVCEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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